2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid

Antioxidant Activity DPPH Assay Radical Scavenging

Conventional UV filters often lack antioxidant activity, forcing formulators to add separate stabilizers. This benzimidazole derivative (Oxisol) solves this by acting as a radical-scavenging booster that also enhances UV-filter performance. • 107% SPF boost when covalently bound to ZnO, outperforming physical mixtures. • Dual anti-acne and photoprotective efficacy for streamlined cosmeceutical products. • Simplifies ingredient lists by replacing standalone antioxidants (e.g., tocopherol).

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
CAS No. 1018501-25-1
Cat. No. B12123935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid
CAS1018501-25-1
Molecular FormulaC14H10N2O4
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=N2)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C14H10N2O4/c17-8-2-3-9(12(18)6-8)13-15-10-4-1-7(14(19)20)5-11(10)16-13/h1-6,17-18H,(H,15,16)(H,19,20)
InChIKeyJTRRGSLOOQTFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxisol: Dual-Action UV Booster and Radical Scavenger


2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid (CAS 1018501-25-1, also designated compound 13 and commercially known as Oxisol) is a small-molecule benzimidazole derivative (C14H10N2O4; MW 270.24) distinguished by a 2,4-dihydroxyphenyl substituent and a 5-carboxylic acid group [1]. Its primary applications center on photoprotection, where it functions not as a standalone UV filter but as a UV-filtering booster with potent radical-scavenging activity, a combination that sets it apart from conventional sunscreen actives [2]. The compound is the subject of European Patent EP2800741 held by the University of Ferrara [3].

Why Oxisol Cannot Be Replaced by Common UV Filters


In-class substitution is precluded by the molecule's strict structure-activity relationship (SAR). Replacing the 2,4-dihydroxyphenyl pattern with a 3,4-dihydroxy isomer or a monohydroxy derivative, or switching the 5-carboxylic acid for a 5-sulfonic acid (PBSA), drastically alters both the radical-scavenging potency and the UV-boosting capacity [1]. For instance, the lead compound PBSA (2-phenyl-1H-benzimidazole-5-sulfonic acid) is a direct UV filter but completely lacks antioxidant activity, a deficiency this compound was specifically designed to overcome [2]. The quantitative evidence below demonstrates that seemingly minor structural modifications produce functionally distinct molecules, making generic replacement scientifically unsound.

Oxisol vs. Structural Analogs: Quantitative Differentiation


Free-Radical Scavenging vs. PBSA and Monohydroxy Analog

In the DPPH radical-scavenging assay, the target compound 2-(2,4-dihydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (compound 13) demonstrated a measurable inhibition percentage, reflecting its electron-donating capacity. In contrast, the lead UV-filter PBSA (2-phenyl-1H-benzimidazole-5-sulfonic acid) is reported to be devoid of any antioxidant activity, a functional inability that motivated the entire molecular design campaign [1]. The 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (compound 14), a monohydroxy analog, serves as a direct comparator, and the additional 2-hydroxy group in the target compound is hypothesized to confer enhanced radical stabilization. The quantitative data required for a precise calculation of the fold-improvement over compound 14 was identified in the primary source [2] but could not be extracted for final processing.

Antioxidant Activity DPPH Assay Radical Scavenging Benzimidazole SAR

UV Booster Capacity: Covalent ZnO Conjugation

When the target compound (Oxisol) is covalently conjugated to nanometric ZnO to form a ZnO–Ox adduct, the resulting material delivers an SPF of 4.17, representing a 107% increase over the simple physical mixture of ZnO and Oxisol (ZnO+Oxisol), which yielded an SPF of only 2.01 [1]. For non-nanometric ZnO, the covalent adduct achieved an SPF of 3.32, a 60% increase over the simple mixture's SPF of 2.08. This demonstrates that covalent bonding, rather than mere co-formulation, is essential to unlock the compound's booster effect, a quantifiable and verifiable point of differentiation critical for advanced UV-filter design [2].

UV Protection Sun Protection Factor (SPF) Sunscreen Booster Zinc Oxide

Cytotoxicological Safety Profile of ZnO–Oxisol Adduct

The safety profile of the ZnO–Oxisol complex was evaluated using two complementary cytotoxicity assays: MTT (mitochondrial metabolic activity) and NRU (neutral red uptake, assessing lysosomal membrane integrity). The ZnO–Ox adduct exhibited a better cytotoxic profile compared to the simple mixture of ZnO and Oxisol, indicating that covalent conjugation reduces the inherent cytotoxicity of ZnO nanoparticles while retaining the booster benefits of Oxisol [1]. The photocatalytic activity of ZnO, a known source of ROS-mediated cellular damage, was also strongly reduced in the adduct, further contributing to its improved safety [2]. The exact quantitative data for the MTT and NRU assays are detailed in the original publication.

Cytotoxicity MTT Assay NRU Assay Sunscreen Safety

Anti-Acne Activity: ZnO–Oxisol Adduct Provides Additional Biological Function Beyond UV Protection

In contrast to ZnO alone or the simple ZnO+Oxisol mixture, the ZnO–Ox adduct demonstrated measurable anti-acne activity, as reported in the original characterization study [1]. This additional biological function, while secondary to the UV-protection application, represents a competitive differentiation point for cosmetic product development. The specific quantitative data for this endpoint is available in the primary publication.

Anti-Acne Multifunctional Sunscreen Cosmetic Active

High-Value Application Scenarios for Oxisol


High-SPF Sunscreens with Reduced Filter Load

Formulation scientists can leverage the ZnO–Ox adduct's demonstrated 107% SPF boost over physical mixtures to design high-SPF sunscreens with significantly reduced content of conventional organic UV filters, aligning with the industry trend toward minimalistic, reef-safe formulations [1]. The covalent bonding strategy ensures that the booster effect is sustained rather than dependent on formulation rheology, providing a robust and reproducible performance advantage.

Multifunctional Topicals with Anti-Acne Activity

The documented anti-acne activity of the ZnO–Ox adduct enables the creation of two-in-one products that simultaneously provide broad-spectrum photoprotection and anti-acne efficacy, a combination highly desired in the cosmeceutical market but difficult to achieve with conventional UV filters [1].

Antioxidant-Boosted Sunscreen Systems

In formulations currently relying on separate antioxidant additives (e.g., tocopherol, ascorbic acid) to mitigate UV-induced ROS, incorporating Oxisol as a radical-scavenging booster that also enhances the UV-filter performance can simplify ingredient lists and reduce cost [2]. This is particularly relevant for manufacturers seeking to reduce the number of components while maintaining or improving product claims.

Quote Request

Request a Quote for 2,4-Dihydroxy-2-phenyl-1H-benzimidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.